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Abstract

MAKG683 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Polycomb
Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2]
Developed by Novartis, MAK683 represents a novel allosteric approach to epigenetic therapy.
[3][4] By binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the EED-EZH?2
protein-protein interaction, leading to the inhibition of PRC2's histone methyltransferase activity.
[2][5] This whitepaper provides an in-depth technical overview of the discovery, mechanism of
action, preclinical development, and clinical evaluation of MAK683 for the treatment of
advanced malignancies.[1]

Introduction: Targeting the Epigenetic Regulator
PRC2

The Polycomb Repressive Complex 2 (PRC?2) is a key epigenetic regulator that catalyzes the
mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a
hallmark of transcriptionally silenced chromatin.[6] The core components of the PRC2 complex
are Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit; Embryonic Ectoderm
Development (EED); and Suppressor of Zeste 12 (SUZ12).[2] Dysregulation of PRC2 activity,
often through gain-of-function mutations in EZH2, is implicated in the pathogenesis of various
cancers, including non-Hodgkin's lymphoma and certain solid tumors.[4][7]
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MAKG683 was developed as an allosteric inhibitor that targets EED, a non-catalytic subunit
essential for PRC2's function.[5] This approach offers a potential advantage over catalytic
inhibitors of EZH2, particularly in overcoming resistance mechanisms.[3]

Discovery and Optimization

MAKG683 was developed through a stepwise optimization of the tool compound EED226.[1][6]
EED226 was identified as a binder to the H3K27me3 pocket of EED, leading to the inhibition of
PRC2 activity and tumor growth reduction in mouse xenograft models.[6] The optimization
process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately
leading to the selection of MAK683 as a clinical candidate.[1]

Mechanism of Action

MAKG683 functions as an allosteric inhibitor of the PRC2 complex.[2] It selectively binds to the
aromatic cage of the EED subunit that normally recognizes H3K27me3.[2] This binding induces
a conformational change in EED, which in turn prevents its interaction with EZH2.[2] The
disruption of the EED-EZH?2 interaction is critical, as EED's binding to H3K27me3 allosterically
stimulates the methyltransferase activity of EZH2. By preventing this, MAK683 effectively
inhibits the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3
levels and subsequent de-repression of PRC2 target genes.[2][5]

Signaling Pathway Diagram
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MAKG683 Mechanism of Action
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Experimental Workflow: In Vivo Xenograft Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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